molecular formula C9H14N2O B13807786 Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)

Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)

Cat. No.: B13807786
M. Wt: 166.22 g/mol
InChI Key: LUGITUNNKYCYPD-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI) is a heterocyclic compound that features a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is part of the isoxazole family, which is known for its significant role in medicinal chemistry due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes or alkenes. For example, the reaction of α,β-acetylenic oximes with AuCl3 as a catalyst can lead to substituted isoxazoles under moderate conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. For instance, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Chemical Reactions Analysis

Types of Reactions

Isoxazole derivatives undergo various chemical reactions, including:

    Oxidation: Oxidation of propargylamines to oximes.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, such as 3,5-disubstituted isoxazoles and 5-phenylisoxazole-3-carbohydrazide .

Scientific Research Applications

Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of isoxazole derivatives involves their interaction with various molecular targets and pathways. For instance, some isoxazole compounds act as inhibitors of enzymes such as cyclooxygenase (COX) and histone deacetylase (HDAC), leading to anti-inflammatory and anticancer effects . The presence of the isoxazole ring allows these compounds to bind effectively to their targets, disrupting normal cellular processes.

Comparison with Similar Compounds

Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI) can be compared with other similar compounds such as:

These compounds share the isoxazole core but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of the isoxazole scaffold.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-5-[(3S)-1-methylpyrrolidin-3-yl]-1,2-oxazole

InChI

InChI=1S/C9H14N2O/c1-7-5-9(12-10-7)8-3-4-11(2)6-8/h5,8H,3-4,6H2,1-2H3/t8-/m0/s1

InChI Key

LUGITUNNKYCYPD-QMMMGPOBSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@H]2CCN(C2)C

Canonical SMILES

CC1=NOC(=C1)C2CCN(C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.